6-Acryloyl-2-dimethylaminonaphthalene

概要

説明

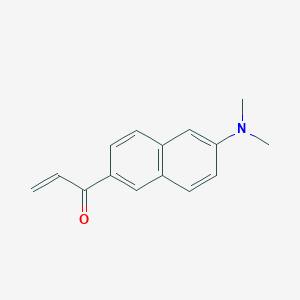

6-Acryloyl-2-dimethylaminonaphthalene (Acrylodan) is a thiol-selective, polarity-sensitive fluorescent probe derived from the PRODAN (6-propionyl-2-dimethylaminonaphthalene) family of push-pull chromophores . Its structure features an electron-donating dimethylamino group at the 2-position and an electron-withdrawing acryloyl group at the 6-position of the naphthalene ring. This donor-acceptor arrangement enables charge-transfer transitions, resulting in solvatochromic fluorescence properties that vary with environmental polarity . Acrylodan is widely used for labeling cysteine residues in proteins and studying conformational changes in biomolecules due to its covalent binding capability via Michael addition .

準備方法

Synthetic Routes and Reaction Conditions

6-Acryloyl-2-dimethylaminonaphthalene is synthesized through the reaction of 6-acryloyl-2-methylaminonaphthalene with thiol groups in proteins. The reaction involves the formation of a covalent bond between the acryloyl group of acrylodan and the thiol group of cysteine residues in proteins . The reaction conditions typically include:

Solvent: Dimethyl sulfoxide (DMSO) or other suitable organic solvents.

Temperature: Room temperature or slightly elevated temperatures.

Reaction Time: Several hours to overnight incubation.

Industrial Production Methods

Industrial production of acrylodan involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes:

Purification: Chromatographic techniques to isolate pure acrylodan.

Quality Control: Ensuring high purity and consistent fluorescence properties through rigorous testing.

化学反応の分析

Types of Reactions

6-Acryloyl-2-dimethylaminonaphthalene primarily undergoes addition reactions with thiol groups in proteins. This reaction is highly specific and results in the formation of a stable covalent bond .

Common Reagents and Conditions

Reagents: Thiol-containing compounds such as cysteine or glutathione.

Conditions: Mild conditions, typically at neutral pH and room temperature.

Major Products

The major product of the reaction between acrylodan and thiol groups is a fluorescently labeled protein or peptide. This product exhibits enhanced fluorescence properties, making it useful for various analytical applications .

科学的研究の応用

Key Applications

1. Protein Labeling and Conformational Studies

- Acrylodan is primarily used to label thiol groups in proteins, enabling the study of conformational changes and dynamics within protein structures. For example, it has been employed to investigate the hydrophobic domains and dipolar relaxation processes in proteins like parvalbumin and troponin C .

2. Fluorescence Spectroscopy

- The compound's sensitivity to solvent polarity makes it an excellent tool for fluorescence spectroscopy. It allows researchers to monitor changes in the environment surrounding the labeled protein, providing insights into protein folding and stability .

3. Molecular Rotors

- Acrylodan serves as a molecular rotor, which can be used to image flow patterns in biological systems. This application is particularly useful for studying fluid dynamics in cellular environments .

4. Bioconjugate Sensors

- Recent studies have explored Acrylodan derivatives as bioconjugate sensors for detecting specific molecular interactions, such as binding events between proteins and small molecules .

Case Study 1: Labeling of Papain

In a study investigating the active site of papain, Acrylodan was used alongside electron spin resonance techniques to analyze the enzyme's denaturation process. The findings highlighted the effectiveness of Acrylodan in labeling active sites and monitoring conformational changes during enzymatic reactions .

Case Study 2: Fluorescent Probes for Fatty Acid Binding

Acrylodan-labeled fatty acid-binding proteins were utilized to measure unbound fatty acids' concentrations within biological membranes. This application demonstrated Acrylodan's versatility in studying lipid interactions and transport mechanisms .

Data Tables

| Application | Description | Key Findings |

|---|---|---|

| Protein Labeling | Selective labeling of thiol groups in proteins | Enhanced understanding of protein dynamics |

| Fluorescence Spectroscopy | Monitoring solvent polarity effects on fluorescence | Insights into protein folding and stability |

| Molecular Rotors | Imaging flow patterns using fluorescent probes | Detailed visualization of fluid dynamics |

| Bioconjugate Sensors | Detection of molecular interactions via Acrylodan derivatives | Effective measurement of binding events |

作用機序

6-Acryloyl-2-dimethylaminonaphthalene exerts its effects through covalent binding to thiol groups in proteins. This binding results in a change in the local environment of the dye, leading to alterations in its fluorescence properties. The molecular targets of acrylodan are primarily cysteine residues in proteins, and the pathways involved include protein folding, conformational changes, and enzyme activities .

類似化合物との比較

Structural and Functional Differences

Key Compounds Compared :

- PRODAN (6-propionyl-2-dimethylaminonaphthalene)

- LAURDAN (6-lauroyl-2-dimethylaminonaphthalene)

- 6-Bromoacetyl-2-dimethylaminonaphthalene

- DANCA (2′-(N,N-dimethylamino)-6-naphthoyl-4-trans-cyclohexanoic acid)

Table 1: Structural and Functional Comparison

Spectral Properties

Table 2: Spectral Comparison

| Compound | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Solvatochromic Range (nm) |

|---|---|---|---|---|

| Acrylodan | 360–385 | 430–520 | 0.3–0.5* | 80–90† |

| PRODAN | 350–370 | 401–521 | 0.5–0.7 | 120 |

| LAURDAN | 350–360 | 440–490 | 0.2–0.4 | 50‡ |

*Varies with solvent polarity ; †Shift in emission maximum from non-polar to polar solvents ; ‡Shift dependent on membrane phase (gel vs. liquid crystalline) .

- Acrylodan vs. PRODAN : Acrylodan’s acryloyl group introduces a conjugated double bond, reducing the excited-state dipole moment compared to PRODAN (15.1 D vs. 20.2 D) . This results in a smaller solvatochromic shift but retains sensitivity to microenvironment changes.

- Acrylodan vs. LAURDAN : LAURDAN’s long lauroyl chain enhances membrane integration, shifting emission from 440 nm (gel phase) to 490 nm (liquid crystalline phase). Acrylodan’s smaller substituent limits membrane penetration, favoring surface-bound applications .

Limitations and Advantages

- Acrylodan :

- PRODAN: Advantages: High quantum yield and large solvatochromic range. Limitations: Non-reactive, limiting use in dynamic systems.

- LAURDAN :

- Advantages: Phase-sensitive emission for membrane studies.

- Limitations: Hydrophobicity complicates aqueous applications.

- 6-Bromoacetyl-2-dimethylaminonaphthalene: Advantages: Stronger electrophilicity for rapid thiol labeling. Limitations: Potential side reactions in biological systems .

生物活性

6-Acryloyl-2-dimethylaminonaphthalene, commonly referred to as acrylodan , is a fluorescent probe widely used in biochemical research due to its unique spectral properties and reactivity. This compound serves as a valuable tool for studying various biological processes, particularly in the context of protein interactions and conformational changes.

Acrylodan has a molecular formula of and a molecular weight of 225.3 g/mol. Its structure features a naphthalene ring with an acryloyl group, which imparts significant polarity sensitivity to the compound, making it responsive to changes in its environment.

Spectroscopic Characteristics

Acrylodan exhibits notable fluorescence properties, including:

- Stokes Shift : The emission spectra show substantial shifts in response to the polarity of the surrounding medium.

- Emission Peaks : The fluorescence emission can be finely tuned by altering the solvent conditions, which is crucial for detecting hydrophobic domains in proteins.

Biological Applications

Acrylodan's ability to label proteins selectively has made it instrumental in various biological studies. Key applications include:

- Actin Dynamics : Acrylodan has been utilized to study actin filament dynamics by labeling actin at specific cysteine residues. The fluorescence intensity and spectral shifts observed upon binding with actin-binding proteins provide insights into the structural changes occurring within the actin filaments .

- Calmodulin Studies : The compound has been employed to investigate conformational changes in calmodulin upon calcium ion binding. Studies demonstrate that acrylodan-labeled calmodulin retains its biological activity, allowing researchers to monitor real-time conformational shifts induced by ligand binding .

- Cholinesterase Inhibition Studies : Acrylodan has been used to develop fluorescent sensors for monitoring acetylcholinesterase (AChE) activity. By labeling AChE with acrylodan, researchers can observe changes in fluorescence that correlate with enzyme inhibition by organophosphates, thus facilitating the design of biosensors for detecting enzyme activity .

Case Studies

Several studies highlight the utility of acrylodan in biological research:

- Study on Actin Filaments : A study investigated the interaction of acrylodan-labeled actin with various actin-binding proteins. The results indicated that while some proteins did not alter the fluorescence characteristics significantly, others led to measurable changes, suggesting alterations in filament structure .

- Calmodulin Conformational Changes : Research involving acrylodan-labeled calmodulin demonstrated that upon calcium binding, there was a clear increase in fluorescence intensity and a blue shift in emission peaks, indicating conformational changes within the protein structure .

- Fluorescent Sensors for AChE : AChE labeled with acrylodan showed distinct fluorescence changes when exposed to organophosphate inhibitors, allowing for effective monitoring of enzyme activity and reactivation processes using mass spectrometry techniques .

Data Table

The following table summarizes key findings from studies utilizing acrylodan:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), and how are intermediates characterized?

Acrylodan is synthesized via nucleophilic substitution reactions involving naphthol derivatives. For example, 1-naphthol or 2-naphthol is treated with propargyl bromide in the presence of K₂CO₃ in DMF to form alkoxy intermediates, followed by acrylation . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), and products are purified by solvent extraction and drying. Characterization employs NMR, mass spectrometry, and fluorescence spectroscopy to confirm structural integrity and purity .

Q. How is Acrylodan utilized as a fluorescent probe in protein studies?

Acrylodan is a thiol-selective, polarity-sensitive probe for labeling cysteine residues in proteins. Its fluorescence emission shifts (470–530 nm) correlate with local environmental polarity, enabling detection of conformational changes. For example, it has been used to monitor polymerization-induced structural shifts in actin subdomains and apolipoprotein A-I variants . Labeling involves incubating cysteine-containing proteins with Acrylodan in buffered solutions (e.g., Tris-HCl, pH 7.4), followed by dialysis to remove unreacted probe .

Q. What are the critical storage and handling protocols for Acrylodan in laboratory settings?

Acrylodan is light-sensitive and should be stored in amber vials at –20°C. Solutions in anhydrous DMF or DMSO are stable for weeks when kept dry. Handling requires inert atmospheres (argon/nitrogen) to prevent oxidation, and residual solvents must be removed under reduced pressure to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quenching data when using Acrylodan versus pyrene maleimide?

Discrepancies arise from differing probe mechanisms: Acrylodan is polarity-sensitive, while pyrene maleimide reports on excimer formation. For example, in actin studies, Acrylodan detects subdomain loop rigidity during polymerization, whereas pyrene maleimide highlights N-terminal interactions . To reconcile data, parallel experiments with both probes, coupled with acrylamide quenching assays, can isolate environmental versus conformational contributions . Normalize results to molar extinction coefficients and quantum yields for direct comparison .

Q. What experimental design considerations minimize bias in Acrylodan-based protein interaction studies?

Key steps include:

- Randomization : Administer Acrylodan doses in randomized blocks to avoid batch effects.

- Blinding : Conceal group allocations during data acquisition and analysis.

- Controls : Use unlabeled proteins and acrylodan-only blanks to account for autofluorescence and solvent effects.

- Outcome Reporting : Document all measured parameters (e.g., λmax, intensity ratios) to enable meta-analysis . Risk of bias questionnaires (e.g., Table C-7 in ) should assess dose randomization and allocation concealment .

Q. How does buffer composition influence Acrylodan’s labeling efficiency and spectral properties?

Buffers with reducing agents (e.g., β-mercaptoethanol) must be avoided to prevent thiol competition. Tris-based buffers (pH 7.4–8.0) optimize cysteine reactivity. High ionic strength (>150 mM NaCl) can reduce labeling efficiency by shielding electrostatic interactions. Post-labeling dialysis into low-polarity buffers (e.g., 10 mM HEPES) enhances fluorescence resolution by minimizing solvent relaxation effects .

Q. What advanced applications leverage Acrylodan’s polarity sensitivity in membrane biology?

Acrylodan is used to study lipid-protein interactions, such as apolipoprotein A-I’s membrane-binding domains. Labeled variants are incubated with phosphatidylserine/cholesterol liposomes, and fluorescence shifts (Δλem >20 nm) indicate hydrophobic burial upon fibril formation. Time-resolved fluorescence decay assays further quantify membrane-induced conformational stabilization .

Q. How can researchers address batch-to-batch variability in Acrylodan’s fluorescence quantum yield?

Variability arises from trace solvents or oxidation byproducts. Mitigation strategies include:

- HPLC Purification : Use C18 columns with acetonitrile/water gradients to isolate pure Acrylodan.

- Quality Control : Measure absorbance at 360 nm (ε = 16,000 M⁻¹cm⁻¹) and fluorescence intensity in ethanol (Φ = 0.8) as reference standards .

- Standard Curves : Pre-calibrate each batch against known protein conjugates (e.g., BSA-Acrylodan) .

Q. Methodological Resources

- Spectral Data : Refer to Prendergast et al. (1983) for extinction coefficients, emission maxima, and solvent-dependent Stokes shifts .

- Toxicity Handling : Follow NIH guidelines for naphthalene derivatives, including fume hood use and PPE (gloves, goggles) .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute polarity and mobility effects in fluorescence datasets .

特性

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWAJFNEGAJETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235737 | |

| Record name | Acrylodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86636-92-2 | |

| Record name | Acrylodan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylodan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。